molecular formula C13H11ClINO2S B3599775 1-(4-chlorophenyl)-N-(4-iodophenyl)methanesulfonamide

1-(4-chlorophenyl)-N-(4-iodophenyl)methanesulfonamide

Cat. No.: B3599775
M. Wt: 407.65 g/mol
InChI Key: BMGHVKQVSJSXMC-UHFFFAOYSA-N
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Description

1-(4-chlorophenyl)-N-(4-iodophenyl)methanesulfonamide is an organic compound characterized by the presence of both chlorophenyl and iodophenyl groups attached to a methanesulfonamide moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(4-chlorophenyl)-N-(4-iodophenyl)methanesulfonamide typically involves the following steps:

    Starting Materials: The synthesis begins with 4-chloroaniline and 4-iodoaniline.

    Sulfonylation: The aniline derivatives are reacted with methanesulfonyl chloride in the presence of a base such as triethylamine. This reaction forms the corresponding methanesulfonamide derivatives.

    Coupling Reaction: The final step involves coupling the two sulfonamide derivatives using a suitable coupling reagent like N,N’-dicyclohexylcarbodiimide (DCC) or 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) to form the target compound.

Industrial Production Methods

In an industrial setting, the production of this compound would involve scaling up the above synthetic route. This includes optimizing reaction conditions such as temperature, solvent choice, and reaction time to maximize yield and purity. Continuous flow reactors may be employed to enhance efficiency and safety.

Chemical Reactions Analysis

Types of Reactions

1-(4-chlorophenyl)-N-(4-iodophenyl)methanesulfonamide can undergo various chemical reactions, including:

    Substitution Reactions: The halogen atoms (chlorine and iodine) can be substituted with other groups using nucleophilic or electrophilic reagents.

    Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to form different derivatives.

    Coupling Reactions: It can participate in coupling reactions to form larger, more complex molecules.

Common Reagents and Conditions

    Substitution: Reagents like sodium iodide (for halogen exchange) or Grignard reagents can be used.

    Oxidation: Oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various halogenated derivatives, while oxidation and reduction can lead to different oxidation states of the compound.

Scientific Research Applications

1-(4-chlorophenyl)-N-(4-iodophenyl)methanesulfonamide has several applications in scientific research:

    Medicinal Chemistry: It can be used as a building block for the synthesis of pharmaceuticals, particularly those targeting specific enzymes or receptors.

    Material Science: The compound’s unique properties make it useful in the development of new materials with specific electronic or optical characteristics.

    Biological Studies: It can be used to study the effects of halogenated sulfonamides on biological systems, including their potential as antimicrobial or anticancer agents.

Mechanism of Action

The mechanism by which 1-(4-chlorophenyl)-N-(4-iodophenyl)methanesulfonamide exerts its effects depends on its application. In medicinal chemistry, it may interact with specific molecular targets such as enzymes or receptors, inhibiting their activity or altering their function. The presence of halogen atoms can enhance the compound’s binding affinity and specificity for these targets.

Comparison with Similar Compounds

Similar Compounds

  • 1-(4-chlorophenyl)-N-(4-bromophenyl)methanesulfonamide
  • 1-(4-chlorophenyl)-N-(4-fluorophenyl)methanesulfonamide
  • 1-(4-chlorophenyl)-N-(4-methylphenyl)methanesulfonamide

Uniqueness

1-(4-chlorophenyl)-N-(4-iodophenyl)methanesulfonamide is unique due to the presence of both chlorine and iodine atoms, which can significantly influence its chemical reactivity and biological activity. The iodine atom, in particular, can enhance the compound’s ability to participate in specific types of chemical reactions, such as halogen bonding, which can be advantageous in drug design and material science.

This detailed overview provides a comprehensive understanding of this compound, covering its synthesis, reactions, applications, and unique properties

Properties

IUPAC Name

1-(4-chlorophenyl)-N-(4-iodophenyl)methanesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H11ClINO2S/c14-11-3-1-10(2-4-11)9-19(17,18)16-13-7-5-12(15)6-8-13/h1-8,16H,9H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BMGHVKQVSJSXMC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1CS(=O)(=O)NC2=CC=C(C=C2)I)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H11ClINO2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

407.65 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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